molecular formula C7H6ClNO3 B1353056 5-Chloro-2-methoxynicotinic acid CAS No. 54916-65-3

5-Chloro-2-methoxynicotinic acid

Cat. No. B1353056
CAS RN: 54916-65-3
M. Wt: 187.58 g/mol
InChI Key: DPIJNAABZCWXFD-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxynicotinic acid is a chemical compound and derivative of nicotinic acid . It has the empirical formula C7H6ClNO3 and a molecular weight of 187.58 .


Synthesis Analysis

The synthesis of 5-Chloro-2-methoxynicotinic acid can be achieved by chlorinating 2-methoxynicotinic acid at the 5-position of the molecule . This process involves the use of an alkali metal hypochlorite as the chlorinating agent in a homogeneous aqueous solvent system .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxynicotinic acid is represented by the SMILES string COc1ncc(Cl)cc1C(O)=O . The InChI key is DPIJNAABZCWXFD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxynicotinic acid is a solid compound . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

1. Thermal Transformation in Alcoholic Solutions

5-Chloro-2-methoxynicotinic acid, as part of chlorogenic acid derivatives, undergoes thermal transformation in alcoholic solutions. This process yields various compounds, including methoxy, ethoxy, and propoxy adducts. These transformations are significant in the context of food chemistry, impacting the properties of beverages like coffee and tea, and in the development of pharmaceuticals and cosmetics (Dawidowicz & Typek, 2015).

2. Degradation by Mycobacterium sp.

Mycobacterium species have been found to utilize 5-chloro-2-hydroxynicotinic acid, a structurally similar compound, as their sole carbon and energy source. This degradation process forms 5-chloro-2,6-dihydroxynicotinic acid as the first metabolite, which has implications in environmental biotechnology for the bioremediation of contaminated sites (Tibbles, Müller & Lingens, 1989).

3. Fluorescence Quenching Mechanism

5-Chloro-2-methoxyphenylboronic acid, a derivative of 5-chloro-2-methoxynicotinic acid, has been studied for its fluorescence quenching properties at room temperature. These findings are important in the field of molecular physics, particularly for understanding the interactions between different organic compounds and their potential applications in sensing technologies (Geethanjali, Nagaraja & Melavanki, 2015).

4. Synthesis and Crystal Structure Analysis

The synthesis and crystal structure of triphenyltin compounds bridged by 5-chloro-6-hydroxynicotinic acid have been characterized. This has implications in materials science and engineering, particularly in the development of new materials with potential applications in antitumor therapies (Gao, Zhang & Sha, 2021).

5. Biotransformation Studies

Research involving structurally related compounds, such as 2-chloronicotinic acid, has explored the biotransformation pathways in specific bacterial strains. These studies are vital in biotechnology, particularly for the development of biological processes in the synthesis of pesticides and pharmaceuticals (Jin et al., 2011).

Safety And Hazards

5-Chloro-2-methoxynicotinic acid is classified as a combustible solid . It has a WGK of 3, indicating it is highly hazardous to water . The flash point is not applicable .

properties

IUPAC Name

5-chloro-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIJNAABZCWXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431537
Record name 5-Chloro-2-methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxynicotinic acid

CAS RN

54916-65-3
Record name 5-Chloro-2-methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-methoxynicotinic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GB Bennett, WJ Houlihan, RB Mason… - Journal of Medicinal …, 1976 - ACS Publications
… 5-Chloro-2-methoxynicotinic Acid (172). Chlorine gas was bubbled into a stirred suspension of 2-methoxynicotinic acid (10.0 g, 0.065 mol) in H2O (750 ml) for 30 min at room …
Number of citations: 8 pubs.acs.org
R Sarges, DE Kuhla, HE Wiedermann… - Journal of Medicinal …, 1976 - ACS Publications
Synthetic methods for a series of novel sulfamylurea derivatives have been developed. The hypoglycemic activity of simple 1-piperidinosulfonylureas is greatly enhanced by attaching …
Number of citations: 17 pubs.acs.org
R Sarges, SW Goldstein, WM Welch… - Journal of medicinal …, 1990 - ACS Publications
… prepared by converting 5-chloro-2methoxynicotinic acid (7) to its methyl ester by adding 3 mL of concentrated H2S04 to a suspension of 100 g (0.533 mol) of acid 7 in 100 mL of MeOH …
Number of citations: 43 pubs.acs.org

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